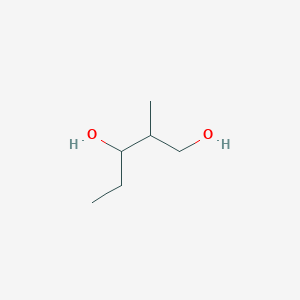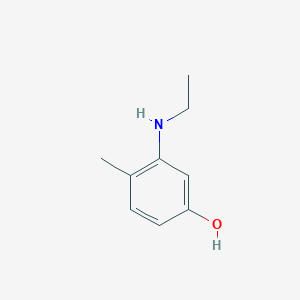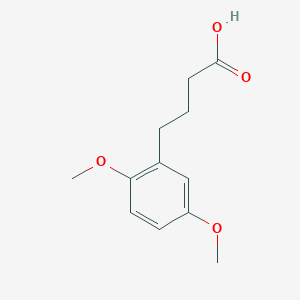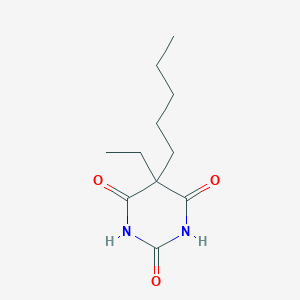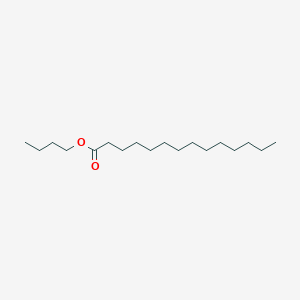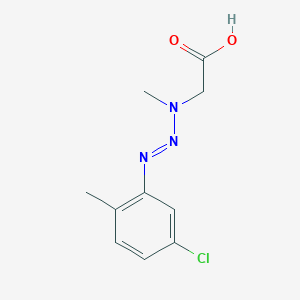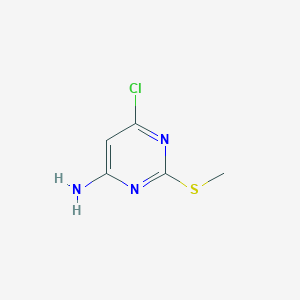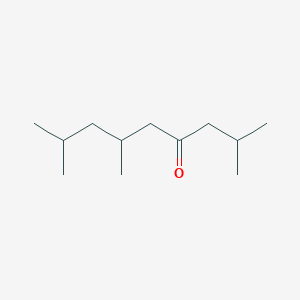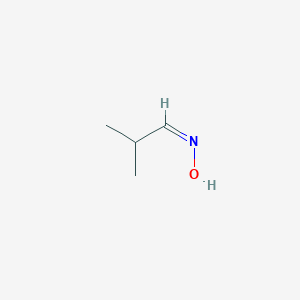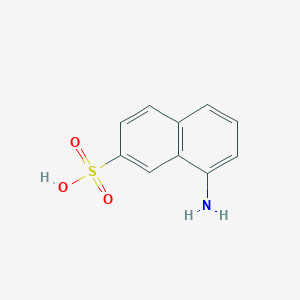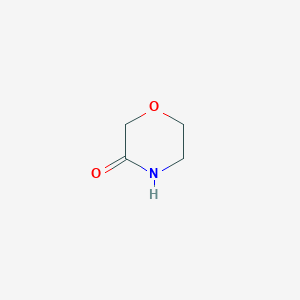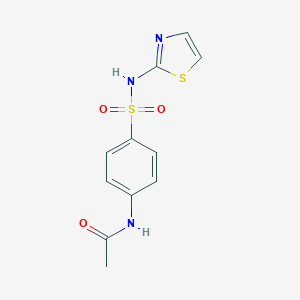
Acetylsulfathiazole
描述
Acetylsulfathiazole is an organosulfur compound that belongs to the class of sulfonamides. It is a derivative of sulfathiazole, where an acetyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its antimicrobial properties and has been used in various medical and industrial applications.
作用机制
Acetylsulfathiazole, also known as N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide, is a derivative of sulfathiazole, a short-acting sulfa drug . This compound has been used as an antimicrobial agent, and its mechanism of action is quite intriguing.
Target of Action
The primary targets of this compound are various gram-positive and gram-negative pathogenic microorganisms . It acts on these bacteria by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and reproduction.
Mode of Action
This compound, like other sulfa drugs, is a competitive inhibitor of bacterial dihydropteroate synthase . This enzyme is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, this compound prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria. This deficiency hampers the synthesis of nucleotides, which are essential for DNA replication and cell division, thereby inhibiting bacterial growth.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly eliminated, mainly by renal excretion of unchanged sulfathiazole and metabolism to this compound, with a biological half-life of 1.4 hours . It is absorbed rapidly and relatively completely following oral administration .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a halt in bacterial growth, helping to control the infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its absorption and efficacy. Moreover, the presence of other substances in the body, such as food or other drugs, can also affect the absorption and metabolism of this compound .
生化分析
Biochemical Properties
Acetylsulfathiazole is a sulfonamide, a group of compounds known for their antibacterial properties . Sulfonamides, including this compound, have been used to control bacterial diseases, but their effectiveness has been compromised by the development of widespread resistance . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it has been found to interact with dihydropteroate synthase, a validated target enzyme of sulfonamides .
Cellular Effects
This compound exerts its effects on various types of cells. It has been found to be selectively effective against various Staphylococcus aureus strains . The compound influences cell function by interfering with bacterial synthesis of folic acid, a vitamin that bacteria need for growth and multiplication .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound prevents the bacteria from producing folic acid, thereby inhibiting their growth .
Temporal Effects in Laboratory Settings
It is known that sulfonamides, including this compound, are short-acting drugs
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently limited. It is known that sulfonamides are used in veterinary medicine, indicating that they have effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of sulfonamide drugs. These pathways include conjugation at the N4-position (acetyl, sulfate, glucuronic acid, and glucose), conjugation at the N1-position (sulfate and glucuronic acid), and removal of the p-amino group (formation of the desamino metabolite) .
准备方法
Synthetic Routes and Reaction Conditions: Acetylsulfathiazole is typically synthesized by acetylating sulfathiazole. The process involves the reaction of sulfathiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetylated product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality this compound.
化学反应分析
Types of Reactions: Acetylsulfathiazole undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate sulfathiazole.
Oxidation: It can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Sulfathiazole.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetylsulfathiazole has been extensively studied for its antimicrobial properties. It has shown efficacy against a wide range of gram-positive and gram-negative bacteria. In addition to its use as an antimicrobial agent, this compound has applications in:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of other sulfonamide derivatives.
Biology: In studies related to bacterial resistance and the development of new antimicrobial agents.
Medicine: As a topical antimicrobial agent in the treatment of infections.
Industry: In the formulation of antimicrobial coatings and materials.
相似化合物的比较
Sulfathiazole: The parent compound of acetylsulfathiazole, used as an antimicrobial agent.
Sulfadiazine: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A widely used sulfonamide in combination with trimethoprim for the treatment of bacterial infections.
Comparison:
This compound vs. Sulfathiazole: this compound is more stable and less prone to hydrolysis compared to sulfathiazole. The acetyl group provides additional stability and modifies the pharmacokinetic properties of the compound.
This compound vs. Sulfadiazine: Both compounds have similar antimicrobial spectra, but this compound may have different pharmacokinetic properties due to the presence of the acetyl group.
This compound vs. Sulfamethoxazole: Sulfamethoxazole is often used in combination with trimethoprim, whereas this compound is used alone. The combination therapy with sulfamethoxazole provides a broader spectrum of activity and reduces the likelihood of resistance development.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXWINFSDKMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891439 | |
| Record name | N4-Acetylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
127-76-4 | |
| Record name | Acetylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsulfathiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Acetylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(thiazol-2-ylsulphamoyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


